
(2-Hydroxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents . In a typical procedure, all solvents were dried by standard methods in advance and distilled before use. The reactants were added in a flask and reacted for 2–3 h at room temperature. After the reaction, the solvent was removed, water was added to the residue, the precipitate formed was filtered off and recrystallized from ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray crystallography . The crystal structure data provides information about the atomic coordinates and displacement parameters .
Chemical Reactions Analysis
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and HRMS . For instance, the 1H NMR spectrum shows signals corresponding to the protons in the molecule, and the 13C NMR spectrum provides information about the carbon atoms .
Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on similar compounds, such as dipeptidyl peptidase IV inhibitors, have focused on their metabolism, excretion, and pharmacokinetics in animals and humans. For instance, the metabolism and pharmacokinetics of a dipeptidyl peptidase inhibitor were explored in rats, dogs, and humans, revealing insights into the drug's absorption, major metabolic pathways, and elimination processes. This research can provide a foundation for understanding the metabolic behavior of related compounds, including (2-Hydroxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, especially in the context of developing new pharmaceutical agents (Sharma et al., 2012).
Antimicrobial Activity
Research has also been conducted on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting the potential of such compounds as antimicrobial agents. By using different starting materials and synthetic pathways, researchers have developed compounds with significant antibacterial and antifungal activities, suggesting the role of this compound and similar molecules in addressing microbial resistance and infection treatment (Hossan et al., 2012).
Drug Synthesis and Development
The synthesis of related compounds for drug development, particularly in the context of neurodegenerative diseases and cancer, is another area of application. For example, compounds have been synthesized for potential use in imaging LRRK2 enzyme in Parkinson's disease, demonstrating the versatility of these molecules in developing diagnostic tools and therapeutic agents (Wang et al., 2017).
Pain Treatment
Moreover, derivatives of aminopyridinyl and piperazinyl methanone have been evaluated as TRPV4 antagonists for treating pain, showing the analgesic effect in preclinical models. This highlights the potential therapeutic applications of this compound in pain management and the importance of structural modification to enhance biological activity (Tsuno et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)9-13(22-10)23-5-7-24(8-6-23)15(26)11-3-2-4-20-14(11)25/h2-4,9H,5-8H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRDGVZQZJNNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CNC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
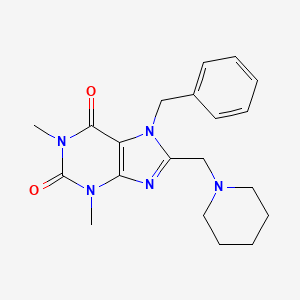
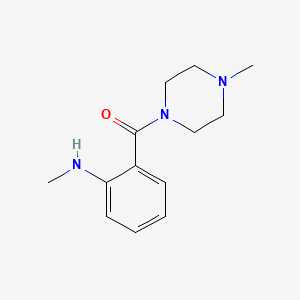
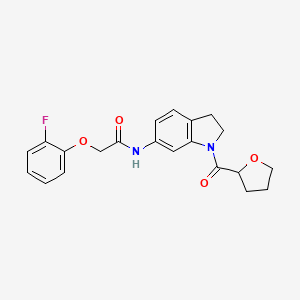
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
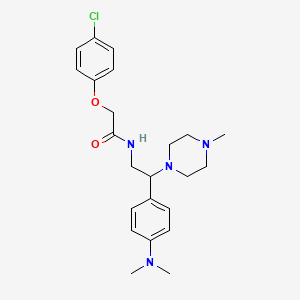

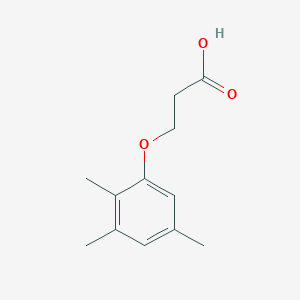
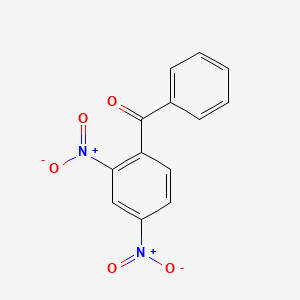
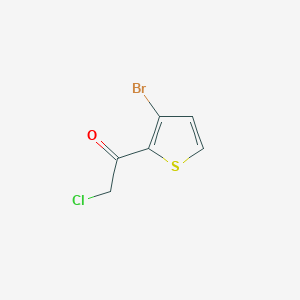
![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)

